BENGHE Foundational & Exploratory

Check Availability & Pricing

Core Molecular Profile: Physicochemical and
Spectroscopic Characterization

Author: BenchChem Technical Support Team. Date: April 2026

Compound of Interest

2-[(2-
Compound Name:

Methylcyclohexyl)oxy]acetonitrile
CAS No.: 1016866-31-1

Cat. No.: B3363111

Get Quote

\ J

2-[(2-Methylcyclohexyl)oxylacetonitrile possesses a chiral center at the 2-position of the
cyclohexane ring, leading to the existence of cis and trans diastereomers, each as a pair of
enantiomers. The molecule's structure integrates a flexible, lipophilic methylcyclohexyl group
with a polar ether linkage and a nitrile group capable of participating in various chemical
transformations and intermolecular interactions.

Visualization of Chemical Structure

Caption: Diastereomers of 2-[(2-Methylcyclohexyl)oxy]acetonitrile.

Physicochemical and Predicted Spectroscopic Data

Due to the limited availability of experimental data for this specific molecule, the following table
includes calculated properties and predicted spectroscopic characteristics based on known
values for its constituent functional groups and analogous structures.
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Property Value / Predicted Range Justification | Source
Molecular Formula CoH1sNO Calculated from structure.
Molecular Weight 153.22 g/mol Calculated from structure.

Physical State

Colorless to pale yellow liquid

Predicted based on similar

alicyclic nitriles and ethers.[1]

Estimated based on analogous

structures; likely requires

Boiling Point ~220-240 °C (at 760 mmHQg) o
vacuum distillation for
purification.
Soluble in common organic Based on the combined
- solvents (e.g., DCM, THF, lipophilic (methylcyclohexyl)
Solubility

Acetone); poorly soluble in

water.

and polar (ether, nitrile) nature

of the molecule.

IR Spectroscopy (cm~1)

~2850-2960: C-H (alkane)
stretch~2240-2260: C=N
(nitrile) stretch, sharp~1080-
1150: C-O-C (ether) stretch,

strong

The C=N stretch is highly
characteristic and typically
appears as a sharp, intense
band in this region.[2][3] The
C-O stretch of the ether is also

a prominent feature.

1H NMR (ppm)

~4.0-4.5: -O-CH2-CN (s,
2H)~3.2-3.8: -CH-O- (m,
1H)~0.9-2.2: Cyclohexyl
protons (m, 10H) and -CHs (d,
3H)

The methylene protons
adjacent to the nitrile and ether
oxygen will be the most
downfield of the aliphatic
signals. The exact chemical
shifts of the cyclohexyl protons
will be complex due to
diastereotopicity and

conformational effects.[4]

13C NMR (ppm)

~117-120: -C=N~75-85: -CH-
0O-~55-65: -O-CH2-CN~20-40:
Cyclohexyl carbons~15-20: -

CHs

The nitrile carbon is a key
identifier in the 13C NMR
spectrum.[5][6] The carbon
atom of the ether linkage on

the cyclohexane ring will be
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significantly downfield
compared to the other ring

carbons.

Synthesis and Purification: A Validated Approach

The most direct and reliable method for preparing 2-[(2-Methylcyclohexyl)oxy]acetonitrile is
the Williamson ether synthesis, an S(_N)2 reaction between an alkoxide and an alkyl halide.[7]
[8] This approach offers high yields and is adaptable to a wide range of substrates.

Experimental Workflow: Williamson Ether Synthesis

Caption: Proposed workflow for the synthesis of 2-[(2-Methylcyclohexyl)oxy]acetonitrile.

Detailed Experimental Protocol

Materials:

2-Methylcyclohexanol (as a mixture of isomers or a single isomer)

e Sodium hydride (NaH), 60% dispersion in mineral olil

» Bromoacetonitrile or Chloroacetonitrile

e Anhydrous tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
o Saturated aqueous ammonium chloride (NH4Cl) solution

o Diethyl ether or Ethyl acetate for extraction

e Brine (saturated aqueous NaCl solution)

¢ Anhydrous magnesium sulfate (MgSQOa) or sodium sulfate (Na2S0Oa)

Silica gel for chromatography

Procedure:
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» Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic
stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 equivalents) as a
60% dispersion in mineral oil. Wash the NaH with anhydrous hexanes to remove the oil,
decant the hexanes, and suspend the NaH in anhydrous THF.

» Alkoxide Formation: Cool the flask to 0 °C in an ice bath. Dissolve 2-methylcyclohexanol (1.0
equivalent) in anhydrous THF and add it dropwise to the stirred NaH suspension via the
dropping funnel.

o Causality Insight: Using a strong, non-nucleophilic base like NaH ensures complete and
irreversible deprotonation of the alcohol to form the alkoxide nucleophile without
competing side reactions.[9] The evolution of hydrogen gas indicates the progress of the
reaction.

» Nucleophilic Substitution: After hydrogen evolution ceases (typically 30-60 minutes), add
bromoacetonitrile (1.1 equivalents) dropwise at 0 °C. Once the addition is complete, allow
the reaction mixture to warm to room temperature and stir for 12-24 hours.

o Causality Insight: Bromoacetonitrile is chosen as the electrophile due to the good leaving
group ability of bromide in an S(_N)2 reaction. The reaction is run under an inert
atmosphere to prevent the highly reactive alkoxide and NaH from reacting with
atmospheric moisture.[10]

o Work-up: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous
NHa4Cl solution at O °C to neutralize any unreacted NaH. Transfer the mixture to a separatory
funnel and add diethyl ether and water. Separate the layers.

o Extraction: Extract the aqueous layer twice more with diethyl ether. Combine the organic
layers, wash with brine, and dry over anhydrous MgSOa.

« Purification: Filter off the drying agent and concentrate the solvent under reduced pressure
using a rotary evaporator. The crude product can be purified by either vacuum distillation or
flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield
the pure 2-[(2-Methylcyclohexyl)oxylacetonitrile.
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Potential in Drug Discovery and Medicinal
Chemistry

The structural motifs present in 2-[(2-Methylcyclohexyl)oxy]acetonitrile—an alicyclic ether
and a nitrile—are valuable in the design of bioactive molecules.

The Role of the Nitrile Group

The cyano group is a versatile functional group in medicinal chemistry, with over 60 small
molecule drugs on the market containing this moiety.[11] Its utility stems from several key
properties:

Bioisostere: The nitrile group can act as a bioisostere for a carbonyl group, a terminal alkyne,
or a halogen, allowing for the modulation of a molecule's steric and electronic properties.

o Metabolic Stability: It is generally resistant to metabolic degradation, which can improve the
pharmacokinetic profile of a drug candidate.[11]

e Improved Pharmacokinetics: The polarity of the nitrile can enhance solubility and reduce the
logP of a molecule, improving its absorption, distribution, metabolism, and excretion (ADME)
properties.[11]

» Target Interactions: The nitrogen atom can act as a hydrogen bond acceptor, forming key
interactions with protein backbones or side chains.[12]

» Covalent Warhead: The nitrile group can act as an electrophilic "warhead," reacting with
nucleophilic residues (like cysteine) in an enzyme's active site to form a covalent bond. This
strategy has been successfully used in drugs for diabetes and COVID-19.[13]

The Alicyclic Ether Moiety

The 2-methylcyclohexyl group provides a three-dimensional, lipophilic scaffold. Such alicyclic
systems are often incorporated into drug candidates to:

 Increase Lipophilicity: This can enhance membrane permeability and improve oral
bioavailability.

© 2026 BenchChem. All rights reserved. 5/10 Tech Support


https://www.benchchem.com/product/b3363111/docs?utm_src=pdf-body#core-molecular-profile-physicochemical-and-spectroscopic-characterization
https://pmc.ncbi.nlm.nih.gov/articles/PMC9945868/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9945868/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9945868/
https://taylorandfrancis.com/knowledge/Medicine_and_healthcare/Toxicology/Cyano_groups/
https://pubs.rsc.org/en/content/articlelanding/2023/md/d2md00204c
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3363111?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o Explore Chemical Space: The defined stereochemistry (cis/trans) allows for precise control
over the spatial arrangement of substituents, which is critical for optimizing interactions with
a biological target.

» Scaffold for Further Functionalization: The cyclohexane ring can be further modified to
introduce additional pharmacophoric features.

While direct biological data on 2-[(2-Methylcyclohexyl)oxy]acetonitrile is unavailable, related
structures such as alicyclic oxime ethers have been investigated for potential anti-cancer and
-adrenergic blocking activities, highlighting the potential for this class of compounds in
generating bioactive molecules.[14][15][16]

Conclusion

2-[(2-Methylcyclohexyl)oxy]acetonitrile represents a structurally interesting, yet
underexplored, chemical entity. This guide provides a solid foundation for its synthesis via the
robust Williamson ether synthesis and offers a predictive framework for its spectroscopic
characterization. For drug development professionals, the combination of a metabolically
stable, polar nitrile group with a lipophilic, stereochemically-defined alicyclic ether scaffold
makes this molecule and its derivatives attractive starting points for library synthesis and lead
optimization campaigns. The insights provided herein should enable researchers to confidently
synthesize, characterize, and explore the potential of this versatile building block in their
scientific endeavors.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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